

Application Notes: Proteasome-Dependent Degradation Assay with MS159

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Compound of Interest		
Compound Name:	MS159	
Cat. No.:	B15542451	Get Quote

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Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. **MS159** is a first-in-class PROTAC that potently and selectively degrades the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in various cancers, including multiple myeloma. Additionally, **MS159** induces the degradation of the lymphoid transcription factors lkaros (IKZF1) and Aiolos (IKZF3), which are known neosubstrates of the Cereblon (CRBN) E3 ligase and are critical for the survival of multiple myeloma cells.[1][2][3][4][5] These application notes provide a comprehensive guide to utilizing **MS159** in proteasome-dependent degradation assays.

Mechanism of Action of MS159

MS159 is a heterobifunctional molecule composed of a ligand that binds to NSD2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to both NSD2 and CRBN, **MS159** facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to the target protein. This proximity enables the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of NSD2. The resulting polyubiquitinated NSD2 is then recognized and degraded by the 26S



proteasome. The degradation of IKZF1 and IKZF3 occurs through a similar CRBN-dependent mechanism, as the CRBN ligand part of **MS159** can recruit these proteins to the E3 ligase complex for ubiquitination and subsequent degradation.[1][2][3][4][5]

Key Features of MS159

- Target Specificity: Primarily targets NSD2 for degradation. Also effectively degrades the CRBN neosubstrates IKZF1 and IKZF3.
- Mechanism: Acts as a PROTAC, inducing proteasome-dependent degradation.
- E3 Ligase Recruiter: Utilizes the Cereblon (CRBN) E3 ubiquitin ligase.
- Cellular Activity: Demonstrates potent degradation of target proteins in various cell lines, including human embryonic kidney 293FT cells and multiple myeloma cell lines such as KMS11 and H929.
- Research Applications: Serves as a valuable chemical tool for studying the biological functions of NSD2, IKZF1, and IKZF3 and for the development of novel therapeutics targeting these proteins.

Quantitative Data Summary

The following tables summarize the quantitative data for **MS159**-mediated protein degradation from published studies.

Table 1: MS159-Mediated Degradation of NSD2

Cell Line	Treatment Time (hours)	DC50 (μM)	Dmax (%)	Reference
293FT	48	5.2	>82	

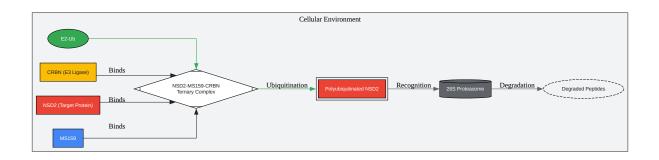
Table 2: Qualitative Degradation of Target Proteins by MS159 in Multiple Myeloma Cell Lines



Cell Line	Target Protein	MS159 Concentrati on (μΜ)	Treatment Time (hours)	Result	Reference
KMS11	NSD2	2.5	72	Effective Degradation	
H929	NSD2	2.5	72	Effective Degradation	
KMS11	IKZF1	2.5	72	Effective Degradation	
H929	IKZF1	2.5	72	Effective Degradation	
KMS11	IKZF3	2.5	72	Effective Degradation	
H929	IKZF3	2.5	72	Effective Degradation	

Signaling Pathway and Experimental Workflow

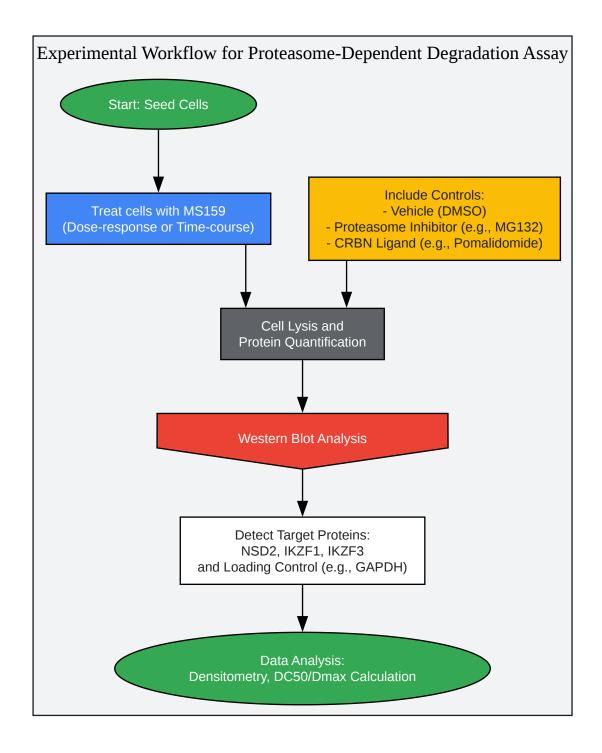




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Caption: Mechanism of MS159-induced NSD2 degradation.





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Caption: General workflow for assessing protein degradation.

Experimental Protocols



Protocol 1: Cell-Based Protein Degradation Assay Using Western Blotting

This protocol describes how to assess the degradation of NSD2, IKZF1, and IKZF3 in cultured cells treated with **MS159**.

Materials:

- Cell lines (e.g., 293FT, KMS11, H929)
- Complete cell culture medium
- MS159 (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- · Primary antibodies:
 - Anti-NSD2 antibody (e.g., 1:200 1:500 dilution)
 - Anti-IKZF1 antibody (e.g., 1 μg/mL or 1:1000 1:10000 dilution)[6][7]
 - Anti-IKZF3 antibody (e.g., 1:500 1:1000 dilution)
 - Anti-GAPDH antibody (loading control, e.g., 1:1000 1:10000 dilution)[8][9][10][11][12]



- HRP-conjugated secondary antibodies (e.g., 1:2000 1:10000 dilution)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

Procedure:

- Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a
 density that will ensure they are in the logarithmic growth phase and reach 70-80%
 confluency at the time of harvest.
- Compound Treatment:
 - Dose-Response: Treat cells with increasing concentrations of MS159 (e.g., 0.1, 0.5, 1, 2.5, 5, 10 μM) for a fixed time (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
 - \circ Time-Course: Treat cells with a fixed concentration of **MS159** (e.g., 5 μ M) for different durations (e.g., 0, 6, 12, 24, 48, 72 hours).
- Cell Lysis:
 - After treatment, wash the cells once with ice-cold PBS.
 - Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer.
 - Incubate on ice for 15-30 minutes with occasional vortexing.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.



- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:
 - Add ECL substrate to the membrane according to the manufacturer's protocol.
 - Capture the chemiluminescent signal using an imaging system.
 - Perform densitometry analysis on the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (GAPDH).

Protocol 2: Proteasome Inhibition Assay

This assay is crucial to confirm that the degradation of the target protein is dependent on the proteasome.

Procedure:

Follow the steps for cell seeding as described in Protocol 1.



- Pre-treat the cells with a proteasome inhibitor, such as MG132 (e.g., 10-20 μ M), for 1-2 hours.
- Co-treat the cells with **MS159** at a concentration known to induce degradation (e.g., $5 \mu M$) and the proteasome inhibitor for the desired treatment time (e.g., 6-24 hours).
- Include control groups: vehicle (DMSO) only, MS159 only, and MG132 only.
- Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol
 1.
- Expected Outcome: The degradation of NSD2, IKZF1, and IKZF3 by **MS159** should be rescued or significantly reduced in the presence of the proteasome inhibitor.

Protocol 3: CRBN Competition Assay

This assay confirms that the degradation is dependent on the binding of MS159 to CRBN.

Procedure:

- Follow the steps for cell seeding as described in Protocol 1.
- Pre-treat the cells with an excess of a CRBN ligand, such as pomalidomide (e.g., $10-20~\mu M$), for 1-2 hours. This will saturate the CRBN binding sites.
- Co-treat the cells with MS159 (e.g., $5~\mu$ M) and the competing CRBN ligand for the desired treatment time.
- Include control groups: vehicle (DMSO) only, MS159 only, and pomalidomide only.
- Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol
 1.
- Expected Outcome: The degradation of NSD2, IKZF1, and IKZF3 by MS159 should be competitively inhibited in the presence of an excess of the CRBN ligand.



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